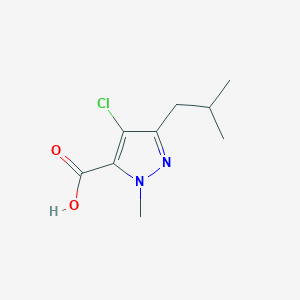

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Description

Molecular Geometry and Crystallographic Analysis

The molecular formula of 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is C₉H₁₃ClN₂O₂ , with a molecular weight of 216.66 g/mol . The pyrazole core consists of a five-membered aromatic ring with adjacent nitrogen atoms at positions 1 and 2, substituted at positions 3, 4, and 5 by a 2-methylpropyl group, a chlorine atom, and a carboxylic acid moiety, respectively. Crystallographic data for analogous pyrazole derivatives, such as 4-chloro-1H-pyrazole, reveal orthorhombic symmetry (space group Pnma) with unit cell parameters a = 20.543 Å, b = 54.590 Å, and c = 5.113 Å. While direct crystallographic data for this specific compound remain unpublished, its structural features can be inferred from related systems.

The methyl and 2-methylpropyl substituents introduce steric bulk, influencing molecular packing. For example, in 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (C₈H₁₁ClN₂O₂), the propyl chain adopts a gauche conformation to minimize steric clashes with the pyrazole ring. Similarly, the 2-methylpropyl group in the target compound likely induces torsional strain, affecting intermolecular interactions.

Table 1: Comparative crystallographic parameters of pyrazolecarboxylic acid derivatives

Properties

IUPAC Name |

4-chloro-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5(2)4-6-7(10)8(9(13)14)12(3)11-6/h5H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOALHKKXZVQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

Alkylation: The methyl group at the 1-position and the isobutyl group at the 3-position can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that various pyrazole compounds, including derivatives of 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid, showed effective inhibition against a range of bacterial strains. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and protein function, making these compounds potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. A case study involving the synthesis of this compound revealed its effectiveness in reducing inflammation in animal models, suggesting its potential use in treating inflammatory diseases such as arthritis .

Agrochemical Applications

1. Herbicidal Activity

The compound has also been explored for its herbicidal properties. Research indicates that this compound can effectively inhibit the growth of certain weed species while being less toxic to crops. This selective herbicidal action is attributed to its ability to disrupt specific biochemical pathways in plants, making it a valuable candidate for agricultural applications .

2. Pesticidal Properties

In addition to herbicides, this compound has shown promise as a pesticide. Studies have demonstrated that it can target specific pests without affecting beneficial insects, providing a more sustainable approach to pest management in agriculture. Its efficacy against common agricultural pests like aphids and beetles has been documented, highlighting its potential role in integrated pest management strategies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects and Structural Isomerism

Positional Isomerism :

- 5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid (CAS 956755-70-7) differs in the positions of the chlorine atom (position 5) and carboxylic acid group (position 4). This isomer exhibits a molecular weight of 137.18 g/mol (C₈H₁₁ClN₂O₂) and is a liquid at room temperature, contrasting with the solid-state properties expected for the target compound .

- Impact : Positional changes alter electronic distribution and intermolecular interactions, affecting melting points and solubility.

- Halogen Substitution: 4-Bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid replaces chlorine with bromine.

Functional Group Derivatives: Carboxylic Acid vs. Ester

- Ethyl Ester Derivative (CAS 128537-44-0):

- 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester has a molecular weight of 244.72 g/mol (C₁₁H₁₇ClN₂O₂). The ester group reduces polarity compared to the carboxylic acid, lowering melting points and altering solubility in organic solvents .

- Reactivity : Esters are prone to hydrolysis under acidic or basic conditions, regenerating the carboxylic acid, which is critical in prodrug design or synthetic intermediates.

Pharmacologically Relevant Analogs

- Chlorodenafil (CAS 1058653-74-9): This compound, a pyrazolo[4,3-d]pyrimidinone derivative, acts as a phosphodiesterase (PDE) inhibitor. Its structure includes a chlorinated acetyl group and ethoxyphenyl substituents, highlighting the role of halogenation and aromaticity in bioactivity .

Physical and Spectral Properties

- Spectroscopic Data :

- Melting Points :

- Carboxylic acid derivatives generally exhibit higher melting points than esters or amides due to hydrogen bonding. For instance, the ethyl ester (CAS 128537-44-0) is likely a liquid or low-melting solid, while the carboxylic acid isomer in is a liquid .

Biological Activity

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 685513-49-9, has a molecular formula of C9H13ClN2O2 and a molecular weight of 216.66 g/mol. Its unique structure and functional groups suggest possible applications in pharmacology and agriculture.

The compound features a chloro group, a methyl group, and a carboxylic acid functionality, which may contribute to its biological activity. The presence of the pyrazole ring is notable for its role in various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C9H13ClN2O2 |

| Molecular Weight | 216.66 g/mol |

| CAS Number | 685513-49-9 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, molecular docking studies have shown good binding affinity with bacterial proteins involved in cell division and metabolism, suggesting its potential as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Preliminary assays have shown that this compound can reduce inflammation markers in vitro, although further studies are needed to confirm these findings in vivo .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : It may compromise bacterial cell membrane integrity, leading to cell lysis.

- Modulation of Immune Response : By influencing inflammatory pathways, it could modulate immune responses.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving:

- Vilsmeier–Haack reaction : Used to introduce aldehyde groups to pyrazole intermediates, as demonstrated in the synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .

- Pd-catalyzed cross-coupling : For introducing aryl/alkyl substituents, as seen in the synthesis of pyrazole-5-carboxylic acid derivatives using Pd(PPh₃)₄ and K₅PO₄ in degassed DMF/water .

- Nucleophilic substitution : For modifying substituents, e.g., replacing chlorine with aryloxy groups using K₂CO₃ as a base .

Characterization : Intermediates are validated via IR (carbonyl stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (distinct methyl/isopropyl signals), and LC-MS (molecular ion peaks) .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

- Methodological Answer :

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate polar impurities.

- Recrystallization : Ethanol/water mixtures (4:1 v/v) are effective for removing residual solvents and non-polar byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) ensure analytical purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous confirmation of the 3D structure, including chloro and methylpropyl substituent positions .

- ¹H NMR : Key signals include the methyl group (δ ~1.2–1.4 ppm), isopropyl protons (δ ~2.5–3.0 ppm), and carboxylic acid proton (broad, δ ~12–13 ppm) .

- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized when encountering low yields in Pd-catalyzed coupling steps?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂, PdCl₂, or Pd(dppf)Cl₂ to improve turnover.

- Solvent/base optimization : Replace DMF with dioxane or THF; switch K₃PO₄ to Cs₂CO₃ for better solubility.

- Temperature control : Increase to 100–110°C for sluggish reactions but monitor for decomposition via TLC .

Q. How should structural contradictions between NMR and X-ray data be resolved?

- Methodological Answer :

- Dynamic effects in NMR : Rotameric equilibria of the isopropyl group can cause split signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to freeze conformers.

- Crystallographic disorder : If X-ray data shows disordered atoms, refine the model with occupancy factors or compare with DFT-optimized geometries .

Q. What strategies are effective for designing bioactivity assays targeting enzyme inhibition?

- Methodological Answer :

- Target selection : Prioritize enzymes with conserved active sites (e.g., carbonic anhydrase, prostaglandin synthases) based on structural analogs .

- Assay design : Use fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) or SPR for binding kinetics.

- Control compounds : Include known inhibitors (e.g., acetazolamide) to validate assay sensitivity .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for pyrazole derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (F, Br), electron-donating (OMe), or bulky groups (t-Bu) at the 3- and 5-positions.

- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition or cytotoxicity assays.

- Computational modeling : Use docking (AutoDock Vina) to predict binding modes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.